molecular formula C15H14O6 B14287334 Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate CAS No. 123771-00-6

Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate

Cat. No.: B14287334
CAS No.: 123771-00-6
M. Wt: 290.27 g/mol
InChI Key: YKKQGIQOIAHRAL-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate is an organic compound that belongs to the class of furan carboxylates This compound is characterized by the presence of a furan ring substituted with an ethyl ester group and a phenoxy group bearing a methoxycarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxy group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the furan ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the furan ring to a tetrahydrofuran ring.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or tetrahydrofuran derivatives.

Scientific Research Applications

Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-phenoxyfuran-2-carboxylate: Lacks the methoxycarbonyl group, which may affect its reactivity and biological activity.

    Methyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-[2-(hydroxycarbonyl)phenoxy]furan-2-carboxylate: Contains a hydroxycarbonyl group instead of a methoxycarbonyl group.

Uniqueness

This compound is unique due to the presence of both the furan ring and the methoxycarbonyl-substituted phenoxy group. This combination imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

123771-00-6

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

ethyl 5-(2-methoxycarbonylphenoxy)furan-2-carboxylate

InChI

InChI=1S/C15H14O6/c1-3-19-15(17)12-8-9-13(21-12)20-11-7-5-4-6-10(11)14(16)18-2/h4-9H,3H2,1-2H3

InChI Key

YKKQGIQOIAHRAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)OC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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